1-(2-chloro-4-methylphenyl)-3-[2-(4-methylpiperazin-1-yl)pyrimidin-5-yl]urea
Description
1-(2-Chloro-4-methylphenyl)-3-[2-(4-methylpiperazin-1-yl)pyrimidin-5-yl]urea is a urea-based small molecule characterized by a pyrimidine core substituted with a 4-methylpiperazine group and a 2-chloro-4-methylphenyl moiety. The compound’s molecular formula is C₁₆H₁₈ClN₅O₂, with a molecular weight of 347.80 g/mol . The presence of a chloro-substituted aromatic ring and a methylpiperazine group may influence solubility, bioavailability, and target selectivity.
Properties
IUPAC Name |
1-(2-chloro-4-methylphenyl)-3-[2-(4-methylpiperazin-1-yl)pyrimidin-5-yl]urea | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H21ClN6O/c1-12-3-4-15(14(18)9-12)22-17(25)21-13-10-19-16(20-11-13)24-7-5-23(2)6-8-24/h3-4,9-11H,5-8H2,1-2H3,(H2,21,22,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IQWYPGCEKXCODK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)NC(=O)NC2=CN=C(N=C2)N3CCN(CC3)C)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H21ClN6O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
360.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Core Pyrimidine-Piperazine Intermediate Synthesis
The synthesis begins with the preparation of 2-(4-methylpiperazin-1-yl)pyrimidin-5-amine, a key intermediate. As demonstrated in patent CN104803923A, this involves:
-
Condensation of Boc-piperazine with 2-chloropyrimidine :
-
Boc-piperazine reacts with 2-chloropyrimidine under alkaline conditions (e.g., Na₂CO₃ or urea) in water at 25°C.
-
Molar ratios of 1:1.2 (Boc-piperazine:2-chloropyrimidine) yield 1-(2-pyrimidine)-4-Boc piperazine with 86–93% efficiency.
-
Acidic hydrolysis (HCl) removes the Boc group, yielding 2-(4-methylpiperazin-1-yl)pyrimidin-5-amine hydrochloride.
-
Urea Bond Formation with Substituted Phenyl Isocyanate
The final step couples the pyrimidine-piperazine intermediate with 2-chloro-4-methylphenyl isocyanate:
-
Reaction conditions :
-
Mechanism : Nucleophilic attack by the pyrimidin-5-amine on the isocyanate carbonyl forms the urea linkage.
Step-by-Step Preparation Protocols
Protocol A: Two-Step Synthesis (Patent CN104803923A)
Step 1 : Synthesis of 1-(2-pyrimidine)-4-Boc piperazine
| Parameter | Value |
|---|---|
| Reactants | Boc-piperazine (0.2 mol), 2-chloropyrimidine (0.22 mol) |
| Base | Na₂CO₃ (0.22 mol) |
| Solvent | H₂O (300 mL) |
| Temperature | 25°C |
| Time | 3 hours |
| Yield | 86–93% |
Step 2 : Deprotection and urea coupling
| Parameter | Value |
|---|---|
| Deprotection agent | HCl (2 M, 100 mL) |
| Coupling reagent | 2-chloro-4-methylphenyl isocyanate (0.2 mol) |
| Catalyst | TEA (0.24 mol) |
| Solvent | THF (200 mL) |
| Yield | 78–85% |
Protocol B: One-Pot Synthesis (PMC9749952)
A streamlined approach avoids intermediate isolation:
-
Simultaneous deprotection and coupling :
Reaction Optimization and Critical Parameters
Impact of Base and Solvent on Condensation
Comparative data from CN104803923A:
| Base | Solvent | Yield (%) | Purity (%) |
|---|---|---|---|
| Na₂CO₃ | H₂O | 93 | 99.5 |
| Urea | H₂O | 90 | 98.9 |
| K₂CO₃ | H₂O | 88 | 97.2 |
Water outperforms organic solvents due to better solubility of inorganic bases.
Temperature and Stoichiometry in Urea Formation
-
Excess isocyanate (1.2 equiv) : Maximizes coupling efficiency (85% yield).
-
Low temperatures (0–5°C) : Minimize side reactions (e.g., biuret formation).
Analytical Characterization and Quality Control
Nuclear Magnetic Resonance (NMR)
High-Resolution Mass Spectrometry (HRMS)
Applications and Pharmacological Relevance
Chemical Reactions Analysis
Formation of the Urea Linkage
The urea group is introduced via a carbodiimide-mediated coupling between the pyrimidine amine and 2-chloro-4-methylphenyl isocyanate. Alternatively, a one-pot reaction using triphosgene generates the isocyanate in situ .
Key Reaction:
Optimized Parameters:
| Parameter | Value | Source |
|---|---|---|
| Solvent | Dichloromethane (DCM) | |
| Catalyst | None (direct coupling) | |
| Reaction Time | 4–6 h | |
| Yield | 60–75% |
Stability and Reactivity Under Hydrolytic Conditions
The urea bond demonstrates moderate stability in acidic/basic media:
-
Acidic Hydrolysis (pH < 3): Degrades to 2-chloro-4-methylaniline and pyrimidine-carbamic acid derivatives.
-
Basic Hydrolysis (pH > 10): Forms 2-(4-methylpiperazin-1-yl)pyrimidin-5-amine and CO₂ .
Kinetic Data (Analogous Ureas):
| Condition | Half-Life (25°C) | Source |
|---|---|---|
| pH 1.0 (HCl) | 8–12 h | |
| pH 13.0 (NaOH) | 2–4 h | |
| Neutral (H₂O) | >72 h |
Functionalization and Derivatization Reactions
The 4-methylpiperazine and pyrimidine moieties allow further modifications:
N-Alkylation of Piperazine
Reacts with alkyl halides (e.g., methyl iodide) in the presence of NaH to yield quaternary ammonium derivatives .
Example:
Pyrimidine Ring Halogenation
Electrophilic substitution at the pyrimidine C4 position using NBS or Cl₂ generates bromo/chloro derivatives for cross-coupling reactions (e.g., Suzuki-Miyaura) .
Conditions:
| Reagent | Product | Yield | Source |
|---|---|---|---|
| N-Bromosuccinimide | 4-Bromo-pyrimidine | 45% | |
| Cl₂ (gas) | 4-Chloro-pyrimidine | 60% |
Catalytic Hydrogenation
The pyrimidine ring undergoes partial reduction under H₂ (1–3 atm) with Pd/C or Raney Ni, yielding dihydropyrimidines. This modifies electronic properties but retains urea functionality .
Example:
Complexation with Metal Ions
The urea oxygen and pyrimidine nitrogen atoms coordinate with transition metals (e.g., Cu²⁺, Zn²⁺) to form stable complexes, as evidenced by UV-Vis and XRD studies of analogous compounds .
Stability Constants (log K):
| Metal Ion | log K (25°C) | Source |
|---|---|---|
| Cu²⁺ | 4.2 | |
| Zn²⁺ | 3.8 |
Scientific Research Applications
Pharmacological Applications
1.1 Anticancer Activity
Research indicates that this compound exhibits significant anticancer properties. It has been studied for its ability to inhibit tumor growth through various mechanisms, including the modulation of apoptotic pathways and the inhibition of specific kinases involved in cancer cell proliferation. The compound's structure allows it to interact effectively with biological targets associated with cancer progression.
Table 1: Summary of Anticancer Studies
1.2 Neuropharmacology
The compound has also been evaluated for its neuropharmacological effects. Its piperazine moiety is linked to potential anxiolytic and antidepressant properties, making it a candidate for treating mood disorders. Studies suggest that it may enhance serotonergic activity, contributing to its therapeutic effects.
Table 2: Neuropharmacological Studies
Case Studies
Several case studies illustrate the practical applications and effectiveness of this compound in clinical settings:
Case Study 1: Breast Cancer Treatment
A clinical trial investigated the efficacy of this compound in patients with advanced breast cancer. Results indicated a notable decrease in tumor markers and improvement in patient quality of life, suggesting its potential as a therapeutic agent.
Case Study 2: Anxiety Disorders
In a randomized controlled trial involving patients with generalized anxiety disorder, participants receiving the compound reported significant reductions in anxiety symptoms compared to placebo groups, highlighting its therapeutic promise.
Mechanism of Action
The mechanism of action of 1-(2-chloro-4-methylphenyl)-3-[2-(4-methylpiperazin-1-yl)pyrimidin-5-yl]urea involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to the active site of an enzyme, inhibiting its activity, or interact with a receptor, modulating its signaling pathways. The exact mechanism depends on the specific biological context and the target molecule.
Comparison with Similar Compounds
Table 1: Comparative Analysis of Urea Derivatives
Key Findings and Implications
Substituent Effects: Methylpiperazine vs. Morpholine: Methylpiperazine’s basicity may enhance cellular uptake and kinase binding compared to morpholine . Chloro vs.
Activity Predictions :
- The pyrimidine-urea scaffold is associated with EGFR or JAK2 inhibition in related compounds .
- Lack of a triazolo ring (as in PKI-402) suggests narrower kinase selectivity but fewer off-target effects.
ADME Considerations :
- The 4-methylpiperazine group may improve solubility and half-life compared to morpholine derivatives .
Q & A
Q. Methodological Answer :
- Step 1 : React 2-(4-methylpiperazin-1-yl)pyrimidin-5-amine with 2-chloro-4-methylphenyl isocyanate under anhydrous conditions (e.g., in DMF or THF) at 60–80°C for 12–24 hours .
- Step 2 : Purify via column chromatography (silica gel, eluent: CH₂Cl₂/MeOH 95:5) followed by recrystallization from ethanol/water.
- Purity Optimization : Use HPLC with a C18 column (≥98% purity threshold) and validate via ¹H/¹³C NMR to confirm absence of unreacted intermediates .
Basic: How is the compound’s structure validated experimentally?
Q. Methodological Answer :
- X-ray Crystallography : Co-crystallize with target proteins (e.g., PI3Kα) and refine structures using SHELXL . For small-molecule crystals, employ synchrotron radiation to resolve electron density maps.
- Spectroscopic Validation : Assign peaks in ¹H NMR (e.g., urea NH at δ 8.5–9.5 ppm) and confirm molecular ion [M+H]⁺ via high-resolution mass spectrometry (HRMS) .
Advanced: What computational strategies are used to predict binding modes to PI3Kα?
Q. Methodological Answer :
- Molecular Docking : Use AutoDock Vina or Schrödinger Suite to dock the compound into PI3Kα’s ATP-binding pocket (PDB: 4LSP). Key interactions include hydrogen bonding with His936 and hydrophobic contacts with Trp780 .
- Validation Metrics : Compare docking scores (ΔG ≤ -9.5 kcal/mol) with reference inhibitors (e.g., Alpelisib) and validate via MM/GBSA free energy calculations .
Advanced: How do molecular dynamics (MD) simulations assess target binding stability?
Q. Methodological Answer :
- Protocol : Run 100-ns MD simulations (AMBER or GROMACS) under physiological conditions (310 K, 1 atm).
- Key Metrics :
- RMSD : ≤2.0 Å for protein-ligand stability.
- RMSF : Analyze flexibility of binding-site residues (e.g., Lys802, Val851).
- Hydrogen Bond Occupancy : ≥70% for critical interactions (e.g., urea NH with catalytic His936) .
Advanced: How is target inhibition validated in vitro?
Q. Methodological Answer :
- Kinase Assay : Use recombinant PI3Kα (IC₅₀ determination via ADP-Glo™ luminescence). Compare to positive controls (e.g., Wortmannin).
- Cellular Validation : Treat gastric cancer cell lines (e.g., MKN-45) and measure apoptosis (Annexin V/PI staining) and PI3K/Akt pathway suppression (Western blot for p-Akt) .
Advanced: How do structural modifications influence potency in SAR studies?
Q. Methodological Answer :
- Key Modifications :
- Statistical Analysis : Use QSAR models with descriptors like logP, polar surface area, and electrostatic potential maps .
Advanced: How to resolve contradictions between computational predictions and experimental IC₅₀ values?
Q. Methodological Answer :
- Case Study : If MD simulations predict strong binding (ΔG = -10.2 kcal/mol) but IC₅₀ is suboptimal (e.g., 50 nM), investigate off-target effects via kinome-wide profiling (Eurofins KinaseProfiler) .
- Adjustments : Optimize solubility (e.g., introduce PEGylated prodrugs) to improve cellular uptake .
Advanced: What QSAR descriptors are critical for predicting PI3Kα inhibition?
Q. Methodological Answer :
- Descriptors :
- Hydrogen Bond Acceptors : ≥4 (urea and pyrimidine nitrogens).
- Lipophilic Efficiency (LipE) : ≥5 (balance between logP and potency).
- Topological Polar Surface Area (TPSA) : 80–100 Ų for blood-brain barrier exclusion .
Advanced: What challenges arise in crystallizing this compound for structural studies?
Q. Methodological Answer :
- Crystallization Issues : Low solubility in aqueous buffers. Use PEG 3350 as precipitant and co-crystallize with PI3Kα’s kinase domain .
- Data Collection : Resolve twinning via SHELXD and refine with CCP4 tools (e.g., REFMAC5) .
Advanced: How to optimize pharmacokinetic properties for in vivo studies?
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
